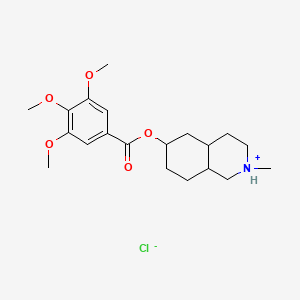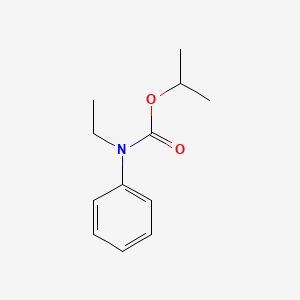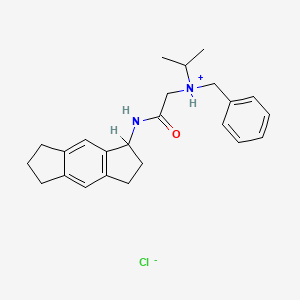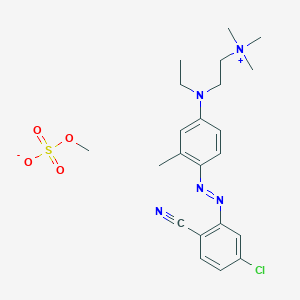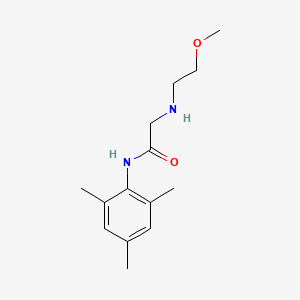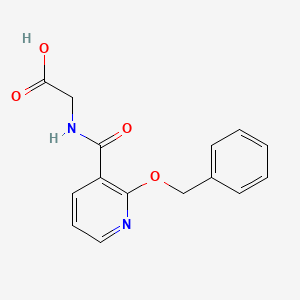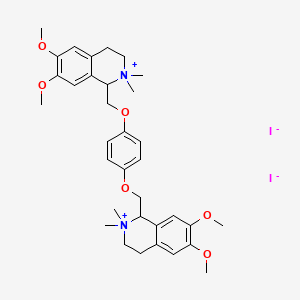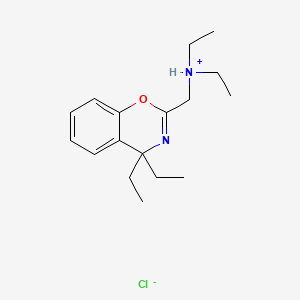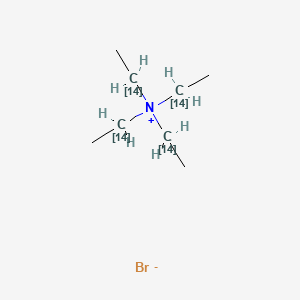
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are often used in disinfectants and antiseptics. This specific compound is labeled with carbon-14, a radioactive isotope, which makes it useful in various scientific research applications, particularly in tracing and studying biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction can be represented as follows:
R3N+R’-X→R3N-R’+X−
In this case, the tertiary amine is triethylamine, and the alkyl halide is ethyl bromide labeled with carbon-14. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification is typically achieved through crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as ethanaminium derivatives.
Oxidation: Products include oxidized forms of the compound.
Hydrolysis: Products include the corresponding amine and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is used in various scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in labeling experiments to trace biochemical pathways and study cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the development of new antimicrobial agents and disinfectants.
Wirkmechanismus
The mechanism of action of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The carbon-14 labeling allows researchers to trace the compound’s distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium Bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Tetraethylammonium Bromide: Similar structure but without the carbon-14 labeling.
Benzalkonium Chloride: A widely used disinfectant with a similar mechanism of action.
Uniqueness
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is unique due to its carbon-14 labeling, which makes it particularly valuable in research applications. This labeling allows for precise tracing and study of the compound’s behavior in various systems, providing insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C8H20BrN |
|---|---|
Molekulargewicht |
218.13 g/mol |
IUPAC-Name |
tetra((114C)ethyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i5+2,6+2,7+2,8+2; |
InChI-Schlüssel |
HWCKGOZZJDHMNC-UVYPSEKWSA-M |
Isomerische SMILES |
C[14CH2][N+]([14CH2]C)([14CH2]C)[14CH2]C.[Br-] |
Kanonische SMILES |
CC[N+](CC)(CC)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


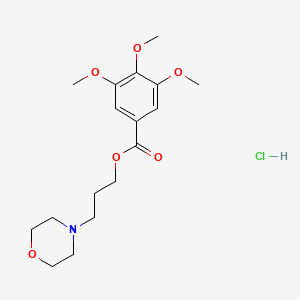
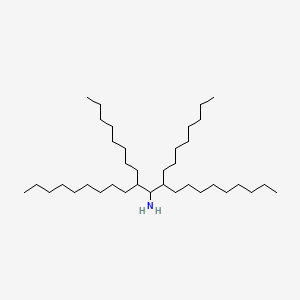
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
